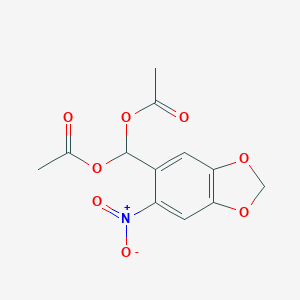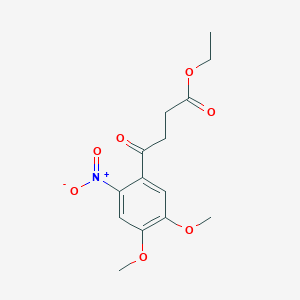![molecular formula C18H11Cl3N2O3 B289279 N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide](/img/structure/B289279.png)
N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide, commonly known as DCACF, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCACF belongs to the class of furamide compounds and has been found to exhibit a range of biochemical and physiological effects.
作用机制
The mechanism of action of DCACF is not fully understood. However, it has been proposed that DCACF exerts its biological effects by inhibiting the activity of specific enzymes or proteins. For example, DCACF has been found to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression. DCACF has also been shown to inhibit the activity of proteasomes, which are responsible for the degradation of intracellular proteins.
Biochemical and Physiological Effects
DCACF has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses and fungi, and modulate the activity of enzymes and proteins involved in various cellular processes. DCACF has also been found to exhibit anti-inflammatory and antioxidant activities.
实验室实验的优点和局限性
DCACF has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high yields and purity. DCACF is also stable under a range of conditions, making it suitable for use in various experimental settings. However, DCACF has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on DCACF. One area of interest is the development of DCACF-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of the potential use of DCACF as a therapeutic agent for the treatment of cancer, viral infections, and fungal infections. Additionally, further studies are needed to fully understand the mechanism of action of DCACF and its potential applications in various fields of scientific research.
Conclusion
DCACF is a chemical compound that has been extensively studied for its potential applications in scientific research. It exhibits a range of biochemical and physiological effects and has been found to have potential uses in various fields, including cancer research, antiviral and antifungal therapy, and metal ion detection. Despite its potential, further studies are needed to fully understand the mechanism of action of DCACF and its limitations for use in lab experiments.
合成方法
The synthesis of DCACF involves the reaction of 2,4-dichloro-6-nitrophenylamine with 4-chlorobenzoyl chloride in the presence of triethylamine and pyridine. The resulting intermediate is then reacted with furfurylamine to yield DCACF. The synthesis process has been optimized to obtain high yields of pure DCACF.
科学研究应用
DCACF has been widely used in scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antiviral, and antifungal activities. DCACF has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, DCACF has been used as a reagent for the determination of amino acids and peptides in biological samples.
属性
分子式 |
C18H11Cl3N2O3 |
|---|---|
分子量 |
409.6 g/mol |
IUPAC 名称 |
N-[2,4-dichloro-6-[(4-chlorophenyl)carbamoyl]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H11Cl3N2O3/c19-10-3-5-12(6-4-10)22-17(24)13-8-11(20)9-14(21)16(13)23-18(25)15-2-1-7-26-15/h1-9H,(H,22,24)(H,23,25) |
InChI 键 |
PKKGPSINZFMZBG-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2C(=O)NC3=CC=C(C=C3)Cl)Cl)Cl |
规范 SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2Cl)Cl)C(=O)NC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{6-[(Acetyloxy)methyl]-1,3-benzodioxol-5-yl}methyl acetate](/img/structure/B289197.png)




![N-{2-[4-(benzyloxy)phenyl]ethyl}-2-phenylacetamide](/img/structure/B289206.png)

![2-(3-methoxyphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B289211.png)
![N-[4-[(4-benzyl-1-piperazinyl)carbonyl]-1-(2-chlorophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B289214.png)

![N-{1-(2-chlorophenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289217.png)
![N-{1-(2-chlorophenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-1H-pyrazol-5-yl}-2-furamide](/img/structure/B289219.png)
![methyl 4-({[1-(2-chlorophenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289220.png)
![methyl 4-({[1-(3,4-dimethylphenyl)-5-(2-furoylamino)-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B289221.png)